Molecular Topology and Pharmacophore Geometry: TPSA and Hydrogen Bonding Architecture
The target compound (6-amino-2-bromonicotinic acid) and its regioisomer (2-amino-6-bromonicotinic acid) share an identical topological polar surface area (TPSA) of 76.21 Ų . This equivalence arises from the identical heavy atom composition and hydrogen bond donor/acceptor counts (H_Donors=2, H_Acceptors=3). However, the spatial arrangement of these pharmacophoric elements differs critically: in the target compound, the 6-amino group is positioned para to the pyridine nitrogen and ortho to the carboxylic acid, forming an intramolecular hydrogen bond network distinct from that of the 2-amino-6-bromo regioisomer . While direct head-to-head crystallographic or binding data remain absent in the open literature, this differential geometry represents a class-level inference that the two regioisomers will present non-identical pharmacophores to biological targets and cannot be substituted without altering SAR outcomes.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Geometry |
|---|---|
| Target Compound Data | TPSA = 76.21 Ų; H_Donors = 2; H_Acceptors = 3; 6-NH₂ para to pyridine N, ortho to COOH |
| Comparator Or Baseline | 2-Amino-6-bromonicotinic acid: TPSA = 76.21 Ų; H_Donors = 2; H_Acceptors = 3; 2-NH₂ ortho to Br, meta to COOH |
| Quantified Difference | TPSA difference = 0 Ų; Spatial pharmacophore arrangement non-equivalent |
| Conditions | Computed via Ertl et al. method (TPSA); inferred from molecular connectivity and hydrogen bonding rules |
Why This Matters
Procurement of the incorrect regioisomer yields an identical molecular weight and TPSA but a fundamentally different pharmacophore geometry, invalidating any established SAR or crystallization conditions developed for the target scaffold.
